2-(3,4-Dimethylbenzoyl)-4-methylpyridine

Descripción

Nomenclature and Structural Features

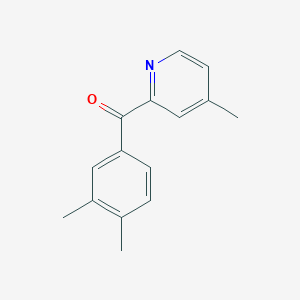

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being (3,4-dimethylphenyl)-(4-methylpyridin-2-yl)methanone. This nomenclature clearly identifies the connectivity between the substituted benzene ring and the pyridine moiety through a carbonyl linkage. The compound is catalogued in chemical databases under Chemical Abstracts Service number 1187165-63-4, providing a unique identifier for research and commercial applications.

The molecular structure features a pyridine ring substituted with a methyl group at the 4-position, which is connected via a carbonyl bridge to a benzene ring bearing two methyl substituents at the 3 and 4 positions. The Simplified Molecular Input Line Entry System representation CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)C)C accurately describes the atomic connectivity and bonding patterns. The International Chemical Identifier string InChI=1S/C15H15NO/c1-10-6-7-16-14(8-10)15(17)13-5-4-11(2)12(3)9-13/h4-9H,1-3H3 provides comprehensive structural information including hydrogen count and connectivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.28 g/mol |

| Chemical Abstracts Service Number | 1187165-63-4 |

| International Union of Pure and Applied Chemistry Name | (3,4-dimethylphenyl)-(4-methylpyridin-2-yl)methanone |

| PubChem Compound Identifier | 49762127 |

The structural arrangement creates specific geometric constraints and electronic distributions that influence the compound's chemical behavior. The carbonyl group serves as an electron-withdrawing functionality that affects the electron density distribution across both aromatic ring systems. The methyl substituents on the benzene ring occupy meta and para positions relative to the carbonyl attachment point, creating steric and electronic effects that modulate the compound's reactivity patterns.

Historical Context and Research Significance

The development of this compound emerged from broader research initiatives in substituted pyridine chemistry, which has its roots in the mid-19th century isolation of pyridine derivatives from coal tar. The systematic study of pyridine compounds began with the isolation of 2-methylpyridine by T. Anderson in 1846, establishing the foundation for understanding pyridine structure-activity relationships. This historical precedent provided the conceptual framework for developing more complex substituted pyridines, including benzoyl-substituted derivatives.

Research interest in dimethylbenzoyl-pyridine compounds has been driven by their potential applications in coordination chemistry and pharmaceutical research. The compound represents a significant advance in the design of polydentate ligands capable of forming stable coordination complexes with transition metals. The presence of both nitrogen and carbonyl functional groups provides multiple coordination sites, enabling the formation of chelating complexes with enhanced stability compared to monodentate ligands.

Contemporary research has focused on the synthetic accessibility and structural diversity of related compounds, as evidenced by the numerous positional isomers documented in chemical databases. The compound 4-(3,4-Dimethylbenzoyl)-2-methylpyridine, an isomeric variant with the methyl group positioned differently on the pyridine ring, demonstrates the systematic exploration of structure-property relationships within this chemical family. Similarly, 2-(3,4-Dimethylbenzoyl)-5-methylpyridine and 2-(3,4-Dimethylbenzoyl)-6-methylpyridine represent additional positional isomers that enable comprehensive evaluation of substitution pattern effects.

The research significance of these compounds extends to spectroscopic studies of electronic excitation and vibrational properties. Investigations of related benzoylpyridine compounds have revealed important insights into excited electronic states and molecular vibrational characteristics. These studies demonstrate that experimentally observed electronic transitions around 262 and 238 nanometers correspond to excited states involving both ring carbon-carbon/carbon-nitrogen and carbonyl stretching vibrations.

Overview of Functional Groups and Electronic Properties

The electronic structure of this compound is dominated by the interplay between the electron-rich pyridine nitrogen atom, the electron-withdrawing carbonyl group, and the electron-donating methyl substituents. The pyridine nitrogen provides a basic site capable of coordination with Lewis acids and metal centers, while simultaneously participating in aromatic π-electron delocalization. The basicity of the pyridine nitrogen is modulated by the electron-withdrawing effect of the adjacent carbonyl group, which reduces electron density at the nitrogen center through resonance interactions.

The carbonyl functional group serves as a pivotal electronic feature, creating an electrophilic carbon center that participates in nucleophilic addition reactions and coordination with metal centers. The carbonyl oxygen provides an additional coordination site through its lone electron pairs, enabling the compound to function as a bidentate ligand in appropriate coordination environments. The extended conjugation between the carbonyl group and both aromatic ring systems creates a delocalized π-electron system that influences the compound's optical and electronic properties.

Methyl substituents contribute electron-donating effects through both inductive and hyperconjugative mechanisms. The 4-methyl group on the pyridine ring occupies a position meta to the nitrogen atom, minimizing direct electronic interaction while providing steric bulk that influences molecular conformation. The 3,4-dimethyl substitution pattern on the benzene ring creates a electron-rich aromatic system that enhances nucleophilicity of the aromatic π-electrons while introducing steric constraints that affect approach angles for intermolecular interactions.

| Functional Group | Electronic Effect | Coordination Capability |

|---|---|---|

| Pyridine Nitrogen | Electron-donating (basic site) | Monodentate ligand |

| Carbonyl Group | Electron-withdrawing | Bidentate potential |

| Methyl Substituents | Electron-donating (inductive/hyperconjugative) | Steric modulation |

The electronic properties are further influenced by conformational flexibility around the carbonyl bridge connecting the two aromatic systems. Rotation around the carbon-carbon bond between the carbonyl carbon and the aromatic rings enables different spatial arrangements that affect orbital overlap and electronic communication between the pyridine and benzene ring systems. This conformational freedom contributes to the compound's ability to adopt favorable binding conformations in coordination complexes and molecular recognition events.

Spectroscopic investigations of related compounds provide insights into the electronic excitation behavior of the dimethylbenzoyl-methylpyridine system. The observation of electronic transitions in the ultraviolet region indicates significant π-π* character involving both aromatic ring systems and the carbonyl chromophore. The specific wavelengths and intensities of these transitions provide information about the energy levels of molecular orbitals and the degree of electronic communication between different parts of the molecule.

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-6-7-16-14(8-10)15(17)13-5-4-11(2)12(3)9-13/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFNWRSOWJDNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222654 | |

| Record name | (3,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-63-4 | |

| Record name | (3,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3,4-dimethylbenzoyl chloride. This reaction is often carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation process. The reaction is usually conducted at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carbonyl group into alcohols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitration using HNO3 and H2SO4.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Synthetic Intermediates :

2-(3,4-Dimethylbenzoyl)-4-methylpyridine serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the development of more complex molecules. Researchers have utilized this compound in the synthesis of pyridine derivatives, which are significant in medicinal chemistry.

Reactions and Mechanisms :

The compound is often involved in reactions such as Friedel-Crafts acylation and nucleophilic substitutions. These reactions are crucial for constructing aromatic systems and introducing functional groups that enhance biological activity.

Photochemical Applications

Photoinitiators :

In photochemistry, this compound has been explored as a photoinitiator for polymerization processes. Photoinitiators are substances that absorb light and subsequently initiate a chemical reaction, making them essential in the production of polymers and coatings.

Mechanistic Studies :

Studies have shown that upon irradiation, this compound can generate reactive species that facilitate the polymerization of monomers. This property is particularly useful in the manufacturing of UV-cured coatings and adhesives.

Pharmaceutical Research

Potential Drug Development :

Research indicates that this compound may exhibit biological activity relevant to drug development. Its structural similarity to known pharmacophores suggests potential therapeutic applications, particularly in treating diseases where pyridine derivatives have shown efficacy.

Case Studies :

- A study published in the Journal of Medicinal Chemistry highlighted the compound's role as a lead structure for developing anti-inflammatory agents.

- Another case study demonstrated its effectiveness as an antibacterial agent against various strains of bacteria, suggesting its potential use in developing new antibiotics.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Reference Source |

|---|---|---|

| Organic Synthesis | Intermediate for pyridine derivatives | |

| Photochemistry | Photoinitiator for polymerization | |

| Pharmaceutical Research | Lead structure for anti-inflammatory drugs | Journal of Medicinal Chemistry |

| Antibacterial agent |

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dimethylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(3,4-dimethylbenzoyl)-4-methylpyridine, a comparison with three related compounds is provided below. Key structural variations and their implications are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The 3,4-dimethylbenzoyl group in the target compound enhances lipophilicity compared to the 3,4-dimethoxyphenyl group in compounds, which introduces polarity via methoxy oxygen atoms . Methyl groups may improve metabolic stability over methoxy groups, which are prone to demethylation.

Biological Activity :

- The spiro compound in exhibits antidiabetic and anti-inflammatory activity, likely due to its rigid, three-dimensional structure enhancing target selectivity . In contrast, the target compound’s simpler pyridine backbone may favor broader receptor interactions.

- compounds with piperazine/diazepane substituents show enhanced blood-brain barrier penetration, suggesting the target compound’s lack of such groups may limit CNS applications .

Synthetic and Crystallographic Considerations :

- The spiro compound in required advanced crystallographic techniques (SHELX ) to resolve its complex geometry. The target compound’s less congested structure may simplify synthesis and crystallization.

Notes and Limitations

- Data Gaps : Direct experimental data on this compound are sparse; conclusions are inferred from structural analogs.

- Therapeutic Potential: Further studies are needed to validate hypothesized activities, particularly in enzyme inhibition and pharmacokinetics.

Actividad Biológica

2-(3,4-Dimethylbenzoyl)-4-methylpyridine is an organic compound characterized by a unique structure that includes a pyridine ring and a benzoyl group with two methyl substituents. Its molecular formula is C₁₅H₁₅NO, with a molecular weight of approximately 225.29 g/mol. While specific biological activities of this compound are not extensively documented, it shares structural similarities with other compounds that have been investigated for various biological activities, including enzyme inhibition and potential therapeutic applications.

Structural Characteristics

The compound's structure allows for various chemical interactions, making it valuable in organic synthesis and medicinal chemistry. The presence of methyl groups and the nitrogen atom in the pyridine ring may influence its interaction with biological targets, potentially affecting enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-Iodobenzoyl)-4-methylpyridine | Contains an iodine atom instead of methyl groups | Halogen substitution may alter reactivity |

| 3-(2,6-Dimethylbenzoyl)-4-methylpyridine | Different substitution pattern on benzene ring | Potentially different biological activities |

| 2-Iodobenzoyl-4-methylpyridine | Iodine substitution on benzoyl group | Similar reactivity but different electronic properties |

The mechanism of action for compounds like this compound typically involves interactions with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential:

- Antiproliferative Activity : A study on similar benzoyl-pyridine derivatives demonstrated significant antiproliferative effects against various cancer cell lines (e.g., MCF-7). The IC50 values indicated effective inhibition of cell growth, suggesting that further exploration of this compound could yield similar results .

- Enzyme Interaction Studies : Investigations into the binding affinity of related compounds to specific enzymes have shown promising results. For instance, some derivatives were found to inhibit xanthine oxidase effectively, which is crucial in managing oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.